5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide
Description
5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide is a compound of interest in several scientific research fields due to its unique chemical structure and potential applications. The compound comprises a thiophene ring bonded to a sulfonamide group, which is further connected to an oxadiazole and pyrazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility.
Properties
IUPAC Name |
5-chloro-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O3S2/c1-2-18-7-8(5-14-18)12-16-10(21-17-12)6-15-23(19,20)11-4-3-9(13)22-11/h3-5,7,15H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBJZIISHOHMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions:
Synthesis of the Pyrazole Derivative: : Starting from 1-ethyl-4-chloropyrazole, the compound is alkylated to introduce the desired substituents.
Formation of the Oxadiazole Ring: : The intermediate pyrazole derivative is reacted with appropriate reagents to form the 1,2,4-oxadiazole ring.
Attachment to Thiophene Sulfonamide: : Finally, the oxadiazole intermediate is reacted with thiophene-2-sulfonyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimizing reaction conditions to maximize yield and purity while minimizing costs. This includes controlling parameters such as temperature, reaction time, and the use of catalysts. Typically, industrial-scale synthesis would focus on cost-efficient routes, and thorough purification steps are essential to meet quality standards.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : The presence of functional groups like sulfonamide makes it susceptible to oxidative conditions.
Reduction: : The compound can be reduced under specific conditions, particularly targeting the oxadiazole ring.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible, especially on the thiophene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogenation catalysts are employed.
Substitution: : Various electrophiles and nucleophiles can react, depending on the desired substitution.
Major Products
The reaction conditions determine the major products formed. Oxidation typically yields sulfoxides or sulfones, reduction may open or alter rings, and substitution results in the replacement of hydrogen atoms on the aromatic rings with other substituents.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiophene and pyrazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively combat various Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).
Key Findings :
- Minimum Inhibitory Concentrations (MICs) : The compound demonstrated MIC values comparable to traditional antibiotics, suggesting its potential as an effective antimicrobial agent.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| MRSA | 8 | Linezolid | 16 |
| E. coli | 16 | Ciprofloxacin | 32 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. In vitro studies have indicated that it exhibits cytotoxic effects against cancer cells such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Case Studies :
- Cytotoxicity Assay : The compound was tested against several cancer cell lines, showing a significant reduction in cell viability at concentrations above 10 µM.
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 | 12 |
| MCF7 | 15 |
| HT1080 | 10 |
- Mechanistic Studies : Further research is needed to elucidate the specific pathways involved in the anticancer effects of this compound.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the thiophene and pyrazole rings can enhance both antimicrobial and anticancer activities. For example, substituents on the pyrazole ring have been shown to significantly affect biological efficacy.
Synthesis Techniques
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the thiophene ring.
- Introduction of the sulfonamide group via reaction with sulfonyl chlorides.
- Coupling with the pyrazole and oxadiazole moieties using condensation reactions.
Mechanism of Action
The compound’s mechanism of action involves its ability to interact with biological macromolecules:
Molecular Targets: : Potential targets include enzymes involved in metabolic pathways and proteins regulating cellular functions.
Pathways: : The interaction can disrupt normal biological functions, leading to therapeutic effects in case of diseases.
Comparison with Similar Compounds
Compared to other sulfonamide derivatives, this compound’s unique structure affords it distinct properties:
Similar Compounds: : Examples include sulfonamide-based drugs like sulfamethoxazole and other thiophene derivatives.
Uniqueness: : The combination of pyrazole and oxadiazole rings with a thiophene-sulfonamide core differentiates it from other compounds, potentially leading to unique biological activities.
This compound’s versatile chemical structure and reactivity make it a focal point in various research domains, promising exciting scientific discoveries and practical applications.
Biological Activity
5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a thiophene ring attached to a sulfonamide group, which is further linked to an oxadiazole and pyrazole moiety. Its molecular formula is , with a molecular weight of 337.79 g/mol . The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in medicinal chemistry.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes the findings from several key studies:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 | Inhibition of cell wall synthesis and biofilm formation |
| Escherichia coli | 0.5 | 1.0 | Disruption of membrane integrity |
| Pseudomonas aeruginosa | 0.75 | 1.5 | Inhibition of protein synthesis |
| Candida albicans | 0.3 | 0.6 | Disruption of ergosterol biosynthesis |
These results indicate that the compound exhibits potent antimicrobial activity with low minimum inhibitory concentrations (MICs), suggesting its potential as an effective therapeutic agent against both bacterial and fungal infections .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Wall Synthesis : The compound interferes with the synthesis of peptidoglycan, essential for bacterial cell wall integrity.
- Membrane Disruption : It alters the permeability of microbial membranes, leading to cell lysis.
- Biofilm Inhibition : The compound significantly reduces biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity .
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A study conducted on clinical isolates from patients with severe infections demonstrated that the compound effectively inhibited growth in resistant strains of bacteria. The study highlighted its potential as a novel therapeutic agent in treating multidrug-resistant infections .
Case Study 2: Synergistic Effects with Other Antibiotics
Research has shown that when combined with standard antibiotics like ciprofloxacin, the compound enhances antimicrobial activity against resistant strains, suggesting a synergistic effect that could be leveraged in clinical settings .
Q & A
Q. How to design a SAR study for derivatives of this compound?
- Framework :
- Core Modifications : Vary substituents on pyrazole (e.g., ethyl → methyl, isopropyl) and oxadiazole (e.g., chloro → nitro) .
- Assay Selection : Test against enzyme targets (e.g., kinases) and cancer cell lines (e.g., MCF-7) .
- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
